Monensinmethylester

Übersicht

Beschreibung

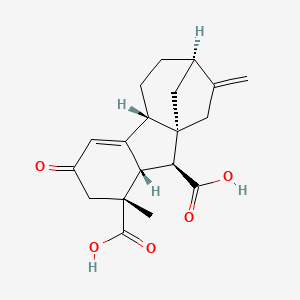

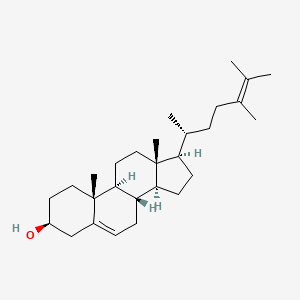

Monensinsäuremethylester ist ein Derivat von Monensin, einem Polyether-Antibiotikum, das vom Bakterium Streptomyces cinnamonensis produziert wird . Monensin ist bekannt für seine Fähigkeit, Kationen durch Zellmembranen zu transportieren, und seine Methylesterform behält viele dieser Eigenschaften bei . Monensinsäuremethylester wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere im Bereich der ionenselektiven Elektroden .

Wissenschaftliche Forschungsanwendungen

Monensinsäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird bei der Entwicklung von ionenselektiven Elektroden zur Detektion von Natriumionen eingesetzt.

Biologie: Wird in Studien zur Ionenübertragung durch Zellmembranen eingesetzt.

Industrie: Wird bei der Herstellung von Sensoren und Analysegeräten verwendet.

Wirkmechanismus

Monensinsäuremethylester fungiert als Ionophor und erleichtert den Transport von Kationen wie Natrium und Kalium durch Zellmembranen . Es bildet Komplexe mit diesen Kationen und transportiert sie in elektroneutraler Weise durch die Lipiddoppelschicht . Dieser Ionenfluss stört das Ionenungleichgewicht innerhalb der Zellen, was zu verschiedenen biologischen Wirkungen führt, einschließlich antimikrobieller Aktivität .

Wirkmechanismus

Target of Action

Monensin methyl ester is a derivative of Monensin A, a polyether antibiotic isolated from Streptomyces cinnamonensis . The primary targets of Monensin methyl ester are monovalent cations such as Li+, Na+, K+, Rb+, Ag+, and Tl+ . These cations play crucial roles in maintaining the electrochemical gradients across cell membranes, which are essential for various cellular processes .

Mode of Action

Monensin methyl ester operates as an ionophore, effectively carrying protons and cations through the cell membrane . It harbors Na+ into a characteristic pseudoactivity, thereby effectively transporting it across a bio-membrane . This ionophoric ability explains its antibacterial properties .

Biochemical Pathways

Monensin methyl ester affects the biochemical pathways involving the transport of monovalent cations across lipid membranes . It forms complexes with these cations and transports them across lipid membranes of cells in an electroneutral exchange . This action plays an important role as an Na+/H+ antiporter .

Pharmacokinetics

More research is needed to outline the compound’s ADME properties and their impact on bioavailability .

Result of Action

The result of Monensin methyl ester’s action is the alteration of the electrochemical gradients across cell membranes. By transporting monovalent cations across lipid membranes, it disrupts normal cellular processes, which can lead to antibacterial effects .

Biochemische Analyse

Biochemical Properties

Monensin methyl ester plays a crucial role in biochemical reactions due to its ability to transport cations across biological membranes. It interacts with various ions, including sodium (Na+), potassium (K+), and rubidium (Rb+), forming stable complexes that facilitate their movement through lipid bilayers . This ionophoric activity is attributed to its acyclic polyether structure and terminal carboxylic acid moiety . Monensin methyl ester also interacts with proteins and enzymes involved in ion transport and membrane stability, enhancing its utility in biochemical assays .

Cellular Effects

Monensin methyl ester exerts significant effects on various cell types and cellular processes. It influences cell function by altering ion gradients across membranes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, monensin methyl ester has been shown to induce oxidative stress and inhibit androgen signaling, leading to apoptosis . Additionally, it affects the secretion of proteoglycans, collagen, and fibronectin, thereby influencing extracellular matrix composition and cell adhesion .

Molecular Mechanism

The molecular mechanism of monensin methyl ester involves its ionophoric properties, which enable it to transport cations across cell membranes in an electroneutral manner . This transport is facilitated by the formation of stable complexes with monovalent cations such as sodium and potassium . Monensin methyl ester can also inhibit or activate enzymes involved in ion transport, further modulating cellular ion homeostasis . Its ability to alter ion gradients can lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monensin methyl ester can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to monensin methyl ester in in vitro and in vivo studies has shown sustained effects on cellular ion transport and metabolism . Prolonged exposure can also lead to cellular adaptation or resistance, necessitating careful monitoring of experimental conditions .

Dosage Effects in Animal Models

The effects of monensin methyl ester in animal models are dose-dependent. At low to moderate doses, it can enhance growth performance and reduce the incidence of bloat in cattle by modulating ruminal metabolism . At high doses, monensin methyl ester can exhibit toxic effects, including mitochondrial damage and inhibition of endocytosis . The median lethal dose varies across species, with horses being particularly sensitive to ionophore toxicity .

Metabolic Pathways

Monensin methyl ester is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes such as sodium-potassium ATPase, which is crucial for maintaining ion gradients across cell membranes . By modulating ion flux, monensin methyl ester can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, it may affect the biosynthesis of other metabolites through its interactions with various cofactors and enzymes .

Transport and Distribution

Within cells and tissues, monensin methyl ester is transported and distributed through its interactions with ion transporters and binding proteins . Its ability to form stable complexes with cations facilitates its movement across biological membranes, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its ionophoric activity and its effects on cellular ion homeostasis .

Subcellular Localization

Monensin methyl ester localizes to specific subcellular compartments, including the Golgi apparatus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these organelles . In the Golgi apparatus, monensin methyl ester can inhibit protein transport, while in mitochondria, it can induce oxidative stress and affect mitochondrial function . These subcellular effects are critical for its overall biological activity and therapeutic potential .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Monensinsäuremethylester kann durch Veresterung aus Monensin synthetisiert werden. Das Verfahren beinhaltet typischerweise die Reaktion von Monensin mit Methanol in Gegenwart eines sauren Katalysators . Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und pH-Werts, um sicherzustellen, dass die Veresterung effizient abläuft.

Industrielle Produktionsverfahren

Die industrielle Produktion von Monensinsäuremethylester folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren, in denen Monensin unter kontrollierten Bedingungen mit Methanol umgesetzt wird. Das Produkt wird dann durch verschiedene Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Monensinsäuremethylester unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Monensinsäuremethylester kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Monensinsäuremethylester in reduzierte Formen mit unterschiedlichen Eigenschaften umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise oxidierte Monensinderivate produzieren, während Reduktion zu reduzierten Formen von Monensinsäuremethylester führen kann .

Analyse Chemischer Reaktionen

Types of Reactions

Monensin methyl ester undergoes several types of chemical reactions, including:

Oxidation: Monensin methyl ester can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert monensin methyl ester into reduced forms with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized monensin derivatives, while reduction can yield reduced forms of monensin methyl ester .

Vergleich Mit ähnlichen Verbindungen

Monensinsäuremethylester ähnelt anderen Ionophoren wie Valinomycin und Gramicidin. Er ist einzigartig in seiner Fähigkeit, stabile Komplexe mit einer breiten Palette von Kationen zu bilden, darunter Natrium, Kalium und Silber . Diese breite Selektivität macht es besonders nützlich in Anwendungen, die ionenselektive Elektroden betreffen .

Liste ähnlicher Verbindungen

Valinomycin: Ein weiteres Ionophor, das für seine Kalium-selektiven Eigenschaften bekannt ist.

Gramicidin: Ein Peptid-Ionophor, das Kanäle in Zellmembranen bildet.

Monensinsäuredecylester: Ein Derivat von Monensin mit ähnlichen ionophoren Eigenschaften.

Eigenschaften

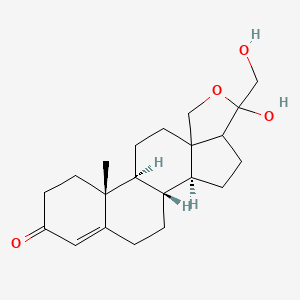

IUPAC Name |

methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRZSHIENRKVSE-RJTHVKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182804 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28636-21-7 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

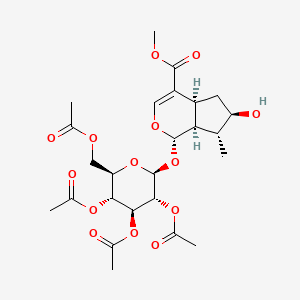

![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)